YM 60828

Factor Xa inhibition Ki value Thrombin selectivity

Researchers studying the coagulation cascade often face a trade-off between antithrombotic efficacy and bleeding risk. YM 60828 directly addresses this, offering a unique tool to dissect these pathways. • Unmatched Selectivity: Demonstrates >76,000-fold selectivity for Factor Xa (Ki = 1.3 nM) over thrombin, minimizing off-target effects. • Superior Safety Profile: In rodent models, YM 60828 exhibits a >10-fold higher safety margin versus argatroban and >30-fold versus heparin, enabling independent efficacy and bleeding risk dose-response studies. • Oral Bioavailability: Achieves a validated 20.3% oral bioavailability in squirrel monkeys, facilitating translational PK/PD modeling and long-term dosing studies.

Molecular Formula C27H31N5O5S
Molecular Weight 537.6 g/mol
CAS No. 179755-65-8
Cat. No. B123626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM 60828
CAS179755-65-8
Synonyms(N-(4-((1-acetimidoyl-4-piperidyl)oxy)phenyl)-N-((7-amidino-2-naphthyl)methyl)sulfamoyl)acetic acid dihydrochloride
(N-(4-((1-acetimidoyl-4-piperidyl)oxy)phenyl)-N-((7-amidino-2-naphthyl)methyl)sulfamoyl)acetic acid mesilate
YM 466
YM 60828
YM-466
YM-60828
YM466
YM60828
Molecular FormulaC27H31N5O5S
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O
InChIInChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)
InChIKeyNPBKHEMDWREFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM 60828 (CAS 179755-65-8): A Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor for Preclinical Antithrombotic Research


YM 60828 is a synthetic, non-peptide, small-molecule inhibitor of human coagulation Factor Xa (FXa) . Developed by Yamanouchi Pharmaceutical Co., Ltd. [1], it acts as a direct, reversible inhibitor of the active site of FXa, which is the convergence point of the intrinsic and extrinsic coagulation cascades [2]. YM 60828 was advanced to clinical development [3] based on its potent and selective in vitro inhibition of FXa (Ki = 1.3 nM) with minimal activity against thrombin (Ki > 100 μM) , its oral bioavailability demonstrated in preclinical species (F = 20.3% in squirrel monkeys) , and its ability to separate antithrombotic efficacy from bleeding risk in rodent models [4].

YM 60828 Procurement: Why Not All Factor Xa Inhibitors Are Interchangeable


Substituting YM 60828 with another Factor Xa inhibitor is not scientifically valid due to quantifiable and critical differences in selectivity, oral bioavailability, and the therapeutic index (efficacy vs. bleeding risk) established in preclinical models. While several direct FXa inhibitors (e.g., rivaroxaban, apixaban) and indirect inhibitors (e.g., fondaparinux) are clinically available, YM 60828 represents a specific chemical scaffold [1] with a distinct preclinical profile that is not replicated by these agents. Specifically, its >76,000-fold selectivity for FXa over thrombin , its demonstrated oral bioavailability in a non-human primate model , and its unique separation of antithrombotic potency from bleeding time prolongation—a characteristic not uniformly shared across the class [2]—make it a non-fungible research tool. Generic substitution with another FXa inhibitor would introduce uncontrolled variables in mechanistic, pharmacokinetic, or safety studies, potentially confounding experimental results.

YM 60828 (CAS 179755-65-8): Quantitative Differentiation Against Comparators in Preclinical Models


Factor Xa Inhibition Potency and Selectivity vs. Thrombin

YM 60828 demonstrates potent, sub-nanomolar inhibition of human Factor Xa (FXa) and exhibits >76,000-fold selectivity over the related coagulation protease, thrombin. This high degree of selectivity is a key differentiator from less selective anticoagulants and is quantitatively defined. YM 60828 inhibited human FXa with a Ki of 1.3 nM. In contrast, its inhibition of human thrombin was negligible, with a Ki > 100 μM . The resulting selectivity ratio (Ki,thrombin / Ki,FXa) is >76,923.

Factor Xa inhibition Ki value Thrombin selectivity In vitro pharmacology

In Vitro Anticoagulant Efficacy in Human Plasma

YM 60828 effectively prolongs clotting times in human plasma at low micromolar concentrations. It doubled Factor Xa clotting time, prothrombin time (PT), and activated partial thromboplastin time (APTT) at concentrations of 0.10 μM, 0.21 μM, and 0.24 μM, respectively . Critically, it did not prolong thrombin time even at a concentration of 100 μM , confirming its specificity. This profile contrasts with direct thrombin inhibitors like argatroban, which primarily prolong APTT and thrombin time, and heparin, which prolongs APTT and thrombin time via antithrombin.

Prothrombin time APTT Clotting assay Ex vivo anticoagulation

In Vivo Antithrombotic Efficacy vs. Bleeding Risk in a Rat Model

In a direct comparative study in rats, YM 60828 demonstrated a superior therapeutic index compared to argatroban, heparin, and dalteparin. The antithrombotic ID50 in a venous thrombosis model was 0.0081 mg/kg for YM 60828, versus 0.011 mg/kg for argatroban, 6.3 IU/kg for heparin, and 4.7 IU/kg for dalteparin [1]. The dose required to double bleeding time (ED2) was 0.76 mg/kg for YM 60828, compared to 0.081 mg/kg for argatroban, 18 IU/kg for heparin, and 25 IU/kg for dalteparin [1]. The resulting safety margin (ED2/ID50) was >30-fold greater than heparin and >10-fold greater than argatroban and dalteparin [1].

In vivo efficacy Bleeding time Therapeutic index Safety profile

Oral Bioavailability and Ex Vivo Pharmacodynamics in a Non-Human Primate

YM 60828 is orally bioavailable and demonstrates robust ex vivo anticoagulant activity following oral administration in squirrel monkeys. One hour after a single oral dose of 3 mg/kg, plasma concentration reached 788 ± 167 ng/mL, and PT and APTT were prolonged by 4.8-fold and 1.9-fold, respectively . The oral bioavailability was calculated to be 20.3% . This distinguishes YM 60828 from parenteral-only FXa inhibitors like fondaparinux [1] and provides a unique advantage for in vivo studies requiring oral dosing.

Oral bioavailability Pharmacokinetics Ex vivo PD Squirrel monkey

Adjunctive Thrombolysis with Reduced Bleeding Risk vs. Argatroban and Heparin

In a rat model of arterial thrombosis, YM 60828, when used as an adjunct to tissue plasminogen activator (tPA), significantly prevented reocclusion and improved vessel patency without increasing blood loss from the surgical site. In contrast, both argatroban and heparin, at doses that similarly improved patency, caused a significant increase in blood loss . This demonstrates a functional advantage for YM 60828 in a clinically relevant scenario where bleeding complications are a major concern.

Thrombolysis Vessel patency Blood loss Adjunctive therapy

Inhibition of Factor Xa in the Prothrombinase Complex

YM 60828 maintains potent inhibitory activity against Factor Xa when it is assembled within the prothrombinase complex, a more physiologically relevant context than the free enzyme. The IC50 for inhibiting Factor Xa in this complex was 7.7 nM . This is a key distinction from some inhibitors whose activity may be significantly attenuated in the complexed state.

Prothrombinase complex IC50 Thrombin generation

YM 60828 Application Scenarios: Leveraging Differentiated Preclinical Data for Targeted Research


Investigating the Therapeutic Window of Factor Xa Inhibition

YM 60828 is ideally suited for studies designed to dissect the relationship between antithrombotic efficacy and bleeding risk. Its >10-fold higher safety margin compared to argatroban and >30-fold higher margin compared to heparin in rat models [1] provides a unique tool to explore the mechanisms by which FXa inhibition can be decoupled from hemostatic impairment. This compound enables researchers to establish dose-response curves for efficacy and bleeding independently, a task complicated by the narrow therapeutic windows of traditional anticoagulants.

In Vivo Studies Requiring Oral Anticoagulant Dosing in Non-Rodent Models

The demonstration of oral bioavailability (20.3%) and robust ex vivo anticoagulant activity (4.8-fold PT prolongation at 3 mg/kg) in squirrel monkeys positions YM 60828 as a valuable tool for preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling and long-term dosing studies in non-human primates. This is a critical capability for translational research aiming to bridge the gap between rodent models and human trials, and is a feature not available with parenteral FXa inhibitors like fondaparinux [2].

Adjunctive Antithrombotic Therapy in Thrombolysis Models

YM 60828 should be the compound of choice for research on adjunctive therapies for thrombolysis. Its unique ability to prevent reocclusion and maintain vessel patency after tPA treatment without increasing surgical blood loss in a rat model sets it apart from argatroban and heparin, which exacerbated bleeding. This makes it an essential tool for investigators seeking to improve outcomes of thrombolytic therapy while mitigating the risk of hemorrhagic transformation.

Mechanistic Studies of Selective Coagulation Cascade Inhibition

With a >76,000-fold selectivity for Factor Xa over thrombin (Ki,thrombin / Ki,FXa) , YM 60828 is a highly precise pharmacological probe for in vitro and ex vivo studies. Researchers can use it to inhibit FXa-dependent thrombin generation without directly affecting thrombin activity or other downstream coagulation factors. This high specificity reduces experimental noise and allows for unambiguous interpretation of the role of the FXa step in complex biological systems like whole blood or plasma.

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